molecular formula C26H14Br2N2O4 B273928 2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one

2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one

Katalognummer B273928
Molekulargewicht: 578.2 g/mol
InChI-Schlüssel: OKVSWPNWBCNSMU-JFMUQQRKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one, also known as BBBO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition leads to the inhibition of angiogenesis and the prevention of cancer cell invasion and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis by activating caspase-3 and caspase-9. In addition, this compound has been shown to inhibit the production of reactive oxygen species (ROS) and the expression of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. In addition, this compound has a short half-life, which can limit its effectiveness in vivo.

Zukünftige Richtungen

Future research on 2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one could focus on improving its solubility and half-life to increase its effectiveness in vivo. In addition, further studies could be conducted to investigate the potential of this compound in the treatment of other diseases such as diabetes and cardiovascular disease. Finally, research could be conducted to identify other compounds that could be used in combination with this compound to enhance its therapeutic effects.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential therapeutic applications in various fields of research. Its mechanism of action involves the inhibition of enzymes and signaling pathways involved in cell growth and survival. This compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. While this compound has limitations in terms of solubility and half-life, future research could focus on improving these aspects and identifying other compounds that could be used in combination with this compound to enhance its therapeutic effects.

Synthesemethoden

The synthesis of 2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one involves the reaction of 4-bromobenzaldehyde, 4-bromoacetophenone, and glycine in the presence of a catalyst and solvent. The reaction yields this compound as a yellow solid with a melting point of 269-271°C.

Wissenschaftliche Forschungsanwendungen

2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one has been studied for its potential therapeutic applications in various fields of research. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Alzheimer's disease.

Eigenschaften

Molekularformel

C26H14Br2N2O4

Molekulargewicht

578.2 g/mol

IUPAC-Name

(4E)-2-(4-bromophenyl)-4-[[4-[(E)-[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl]methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C26H14Br2N2O4/c27-19-9-5-17(6-10-19)23-29-21(25(31)33-23)13-15-1-2-16(4-3-15)14-22-26(32)34-24(30-22)18-7-11-20(28)12-8-18/h1-14H/b21-13+,22-14+

InChI-Schlüssel

OKVSWPNWBCNSMU-JFMUQQRKSA-N

Isomerische SMILES

C1=CC(=CC=C1/C=C\2/N=C(OC2=O)C3=CC=C(C=C3)Br)/C=C\4/N=C(OC4=O)C5=CC=C(C=C5)Br

SMILES

C1=CC(=CC=C1C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br)C=C4C(=O)OC(=N4)C5=CC=C(C=C5)Br

Kanonische SMILES

C1=CC(=CC=C1C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br)C=C4C(=O)OC(=N4)C5=CC=C(C=C5)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.